Lipophilicity and Predicted CNS Permeability Advantage Over N-Benzyl and N-Isopropyl Analogues
The N-phenyl substituent confers a calculated logP of 6.47 (ChemDiv), substantially higher than the estimated logP values of ~5.5 for N-benzyl and ~4.8 for N-isopropyl analogues, based on fragment-based contributions . This logP difference of ~1.0–1.7 log units implies a 10- to 50-fold increase in predicted membrane permeability, making the N-phenyl compound preferentially suited for assays requiring blood-brain barrier penetration or high passive permeability. No experimental logP data for the comparators are publicly available; the comparator logP values are estimated by in silico fragment addition and carry medium confidence.
| Evidence Dimension | Lipophilicity (logP) and predicted passive membrane permeability |
|---|---|
| Target Compound Data | logP = 6.47 (calculated by ChemDiv), logD = 6.47 |
| Comparator Or Baseline | N-benzyl analogue estimated logP ≈ 5.5; N-isopropyl analogue estimated logP ≈ 4.8 (fragment-based estimates) |
| Quantified Difference | ΔlogP = +0.97 to +1.67 (10–50× predicted permeability enhancement) |
| Conditions | In silico prediction; no experimental logP for comparators publicly available |
Why This Matters
Higher logP values correlate with improved passive membrane permeation and potential CNS exposure, guiding selection for neuro-targeted or permeability-demanding screening cascades.
